Gentamycin C1
Description
Contextualization within Aminoglycoside Antibiotics Research
Gentamicin (B1671437) is a potent, broad-spectrum aminoglycoside antibiotic originally isolated from the bacterium Micromonospora purpurea creative-diagnostics.comnih.gov. Aminoglycosides, as a class, are critical in combating bacterial infections, particularly those caused by Gram-negative aerobic bacteria creative-diagnostics.comnih.govasm.org. Their primary mechanism of action involves binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis by causing mRNA misreading and inhibiting translocation creative-diagnostics.comembopress.org. This class of antibiotics, which includes streptomycin (B1217042), kanamycin, and tobramycin, has been instrumental in treating severe bacterial infections since the mid-20th century asm.org.
In academic research, gentamicin serves as a vital tool. It is frequently employed in molecular biology and biochemical experiments to prevent bacterial contamination in cell cultures creative-diagnostics.com. Furthermore, it acts as a selection agent in molecular cloning, enabling the screening of positive clones that harbor gentamicin resistance genes creative-diagnostics.com. The study of gentamicin and its components contributes to a deeper understanding of antibiotic efficacy, bacterial resistance mechanisms, and the development of novel antimicrobial agents.
Overview of Gentamicin C Complex Components
The clinically significant form of gentamicin is not a single compound but a complex mixture of related molecules. The primary active constituents are derived from the Gentamicin C complex, which comprises several closely related components, most notably Gentamicin C1, Gentamicin C1a, and Gentamicin C2 creative-diagnostics.comwikipedia.orgdavidpublisher.comnih.govpragolab.cz. These three components collectively account for approximately 80% of the total gentamicin mixture and are recognized for their highest antibacterial activity wikipedia.org.
While C1, C1a, and C2 are the major players, the gentamicin complex also includes minor components such as Gentamicin A, B, X, C2a, and C2b, which exhibit lower antibiotic activity creative-diagnostics.comwikipedia.orgmdpi.com. The precise ratio of these components can vary significantly between different manufacturers and production batches, depending on the fermentation conditions and purification processes employed wikipedia.orgnih.gov. Regulatory bodies like the United States Pharmacopoeia (USP) have established specifications for the acceptable ranges of these major components in pharmaceutical preparations.
Table 1: Typical Composition Ranges of Major Gentamicin C Components
| Gentamicin Component | USP Specification Range (%) | Reported Range in Clinical Formulations (%) |
| Gentamicin C1 | 25.0 - 50.0 | 34.3 - 48.4 |
| Gentamicin C1a | 10.0 - 35.0 | 12.1 - 21.7 |
| Gentamicin C2 + C2a | 25.0 - 55.0 | 38.2 - 46.1 |
Note: Ranges can vary based on the analytical method and source of the data. nih.govsorachim.com
Structural Distinctions within the Gentamicin C Complex
The various components of the Gentamicin C complex share a common structural backbone derived from 2-deoxystreptamine (B1221613), linked to two amino sugar units: garosamine (B1245194) and purpurosamine wikipedia.orgdrugfuture.com. The differentiation between C1, C1a, and C2 lies primarily in the methylation patterns on the purpurosamine ring, specifically at the 6' position wikipedia.orgmdpi.comresearchgate.netnih.gov.
Gentamicin C1: This component is characterized by a methyl group attached to the C-6' carbon of the purpurosamine ring, as well as an N-methylation at the 6'-amino group researchgate.netnih.govnih.gov.
Gentamicin C1a: In contrast, Gentamicin C1a lacks methyl groups at the C-6' position and has a free amine at this site mdpi.comresearchgate.netnih.govnih.gov.
Gentamicin C2: Gentamicin C2 possesses a methyl group at the C-6' position but retains a free amine at the 6'-amino group researchgate.netnih.govnih.gov. It exists as stereoisomers, C2 and C2a wikipedia.orgnih.gov.
These subtle structural differences, particularly the presence or absence of methyl groups and N-methylation, significantly influence the interaction of each component with bacterial ribosomes and their susceptibility to enzymatic inactivation asm.orgembopress.orgnih.gov.
Table 2: Key Structural Differences in Gentamicin C Components
| Gentamicin Component | Methyl Group at C-6' | N-methylation at 6'-amino group |
| Gentamicin C1 | Present | Present |
| Gentamicin C1a | Absent | Absent (free amine) |
| Gentamicin C2 | Present | Absent (free amine) |
Significance of Gentamicin C1 as a Unique Component
Pharmacokinetic studies have revealed distinct behaviors among the gentamicin C components. In several animal models, Gentamicin C1 has demonstrated a higher clearance and a larger volume of distribution compared to Gentamicin C1a and C2 researchgate.netnih.govresearchgate.net. These pharmacokinetic differences can influence how the components are distributed and eliminated within the body, which is an area of ongoing research interest.
Compound Names:
Gentamicin
Gentamicin C1
Gentamicin C1a
Gentamicin C2
Gentamicin C2a
Gentamicin C2b
Gentamicin A
Gentamicin B
Gentamicin X
Sisomicin
Garamine
Gentamicin B1
2-deoxystreptamine
Purpurosamine
Garosamine
Kanamycin C
Etimicin
Sagamicin
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. The necessity of oxygen-dependent active transport explains why aminoglycosides are ineffective against anaerobic bacteria. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/ ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ |
|---|---|
CAS No. |
287730-69-2 |
Molecular Formula |
C21H43N5O7 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 |
InChI Key |
CEAZRRDELHUEMR-URQXQFDESA-N |
Isomeric SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Color/Form |
White amorphous powder |
melting_point |
102-108 °C |
solubility |
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |
Origin of Product |
United States |
Ii. Biosynthesis Pathways of Gentamicin C1
Microbial Origin and Production
Gentamicin (B1671437) is a secondary metabolite produced by actinomycete bacteria of the genus Micromonospora.
The primary producers of the gentamicin C antibiotic complex are the bacterial species Micromonospora purpurea and Micromonospora echinospora. nih.govmsk.or.kr These filamentous bacteria, first isolated from soil, are the natural sources of this clinically significant group of aminoglycoside antibiotics. msk.or.krrsc.org Wild-type strains of M. purpurea and M. echinospora produce a mixture of five principal, closely related components that constitute the gentamicin C complex: C1, C1a, C2, C2a, and C2b. nih.govresearchgate.net The relative proportions of these components can vary, but they all share a common structural backbone. rsc.org Through metabolic engineering, strains like Micromonospora purpurea Gb1008 have been developed for industrial production to optimize the yield of specific components. nih.govnih.gov
The production of the gentamicin C complex is achieved through submerged fermentation of Micromonospora species. This process requires careful control of various physical and chemical parameters to maximize antibiotic yield. The fermentation medium typically contains specific carbon and nitrogen sources, such as potato starch and soybean meal, which have been identified as optimal for gentamicin production. msk.or.kr The process is highly sensitive to aeration, as oxygen is a critical factor for both cell growth and antibiotic synthesis. msk.or.kr Additionally, the pH of the culture medium is controlled, with optimal ranges identified for cell growth (around 7.2) and for gentamicin production (around 6.8). msk.or.kr The fermentation is generally carried out in large-scale bioreactors where conditions can be systematically optimized and controlled. unido.orgunido.org
| Parameter | Optimal Condition/Source | Reference |
|---|---|---|
| Carbon Source | Potato Starch | msk.or.kr |
| Nitrogen Source | Soybean Meal | msk.or.kr |
| pH for Cell Growth | ~7.2 | msk.or.kr |
| pH for Gentamicin Production | ~6.8 | msk.or.kr |
| Key Requirement | Oxygen (Aeration) | msk.or.kr |
Precursor Compounds and Early Stages
The assembly of the gentamicin molecule begins with a fundamental building block derived from primary metabolism.
The biosynthetic pathway for all gentamicins, including C1, initiates with D-glucose-6-phosphate, a central metabolite in microbial cells. chemrxiv.org A series of enzymatic modifications converts D-glucose-6-phosphate into the core aminocyclitol unit, 2-deoxystreptamine (B1221613) (2-DOS), which forms the central ring (ring I) of the gentamicin structure. chemrxiv.org This initial phase connects the primary metabolic pathway of glucose utilization to the specialized secondary metabolic pathway of antibiotic synthesis.
Following the formation of 2-DOS, the pathway proceeds through the sequential addition of sugar moieties and further chemical modifications. The biosynthesis of aminoglycosides involves the formation of intermediates like paromamine. The pseudotrisaccharide Gentamicin A2 is a key intermediate formed after the initial glycosylation steps. chemrxiv.org Gentamicin A2 then undergoes a series of four enzyme-catalyzed reactions to become Gentamicin X2, which is the last common intermediate for all components of the gentamicin C complex. nih.govnih.gov The conversion from Gentamicin A2 to Gentamicin X2 involves oxidation, transamination, N-methylation, and C-methylation, catalyzed by the enzymes GenD2, GenS2, GenN, and GenD1, respectively. nih.govnih.gov Gentamicin X2 represents a critical branch point in the biosynthetic pathway, from which divergent routes lead to the different final components of the gentamicin C complex. researchgate.net
| Intermediate | Description | Key Enzymes in Formation | Reference |
|---|---|---|---|
| 2-deoxystreptamine (2-DOS) | The central aminocyclitol core of the gentamicin molecule, derived from D-glucose-6-phosphate. | Multiple enzymes | chemrxiv.org |
| Gentamicin A2 | An early pseudotrisaccharide intermediate formed by glycosylation of 2-DOS. | GenM1, GenM2 (Glycosyltransferases) | chemrxiv.org |
| Gentamicin X2 | The final common precursor to all gentamicin C components; a critical branch-point intermediate. | GenD2, GenS2, GenN, GenD1 | nih.govnih.gov |
Divergent Pathways Leading to Gentamicin C1
From the intermediate Gentamicin X2, the biosynthetic pathway bifurcates, leading to two distinct series of gentamicin C components. nih.govresearchgate.net The differentiation is determined by the action of a specific methyltransferase, GenK. nih.govresearchgate.net
Pathway 1 (GenK-dependent): The enzyme GenK catalyzes the C-6' methylation of Gentamicin X2 to produce the intermediate G418. researchgate.net This intermediate is the precursor for gentamicins C1, C2, and C2a. researchgate.net G418 undergoes further modifications, including oxidation and amination at the C-6' position by the enzymes GenQ and GenB1, respectively. researchgate.net Subsequent enzymatic steps, including the action of isomerase GenB2 which converts C2a into C2, lead down the path to Gentamicin C1. chemrxiv.orgresearchgate.net
Pathway 2 (GenK-independent): In the absence of GenK-catalyzed methylation, Gentamicin X2 is directly processed by other enzymes, leading to the formation of Gentamicin C1a and C2b. nih.govresearchgate.net
The final step in the formation of Gentamicin C1 is the N-methylation of the 6'-amino group of Gentamicin C2. nih.govresearchgate.net This crucial reaction is catalyzed by the N-methyltransferase enzyme GenL. nih.govpnas.org The GenL enzyme is unique in that its encoding gene is not located within the main gentamicin biosynthetic gene cluster but is found elsewhere on the chromosome of M. echinospora. pnas.org This enzyme specifically transfers a methyl group to the 6'-N position of Gentamicin C2, converting it into Gentamicin C1, thus completing the biosynthesis of this specific component. researchgate.netpnas.org
| Enzyme | Function in Gentamicin C1 Pathway | Substrate → Product | Reference |
|---|---|---|---|
| GenK | C-6' methyltransferase; directs the pathway towards C1, C2, and C2a. | Gentamicin X2 → G418 | researchgate.net |
| GenQ / GenB1 | Catalyze oxidation and amination at C-6' position. | G418 → JI-20Ba | researchgate.net |
| GenB2 | Isomerase (epimerase) that interconverts C2a and C2. | Gentamicin C2a ↔ Gentamicin C2 | researchgate.net |
| GenL | N-methyltransferase; catalyzes the final step in C1 synthesis. | Gentamicin C2 → Gentamicin C1 | nih.govpnas.org |
The GenK-Dependent Biosynthetic Branch
The GenK-dependent branch of the gentamicin biosynthetic pathway begins with the precursor Gentamicin X2. This pathway is responsible for producing several key components of the gentamicin C complex, including Gentamicin C1, C2, and C2a. nih.govresearchgate.net The initial and committing step of this branch is the C-6' methylation of Gentamicin X2. pnas.orgresearchgate.netnih.gov
Following the formation of G418, a series of enzymatic transformations occur. The C-6' hydroxyl group of G418 is first oxidized by the dehydrogenase GenQ to form a ketone intermediate. acs.orgnih.gov This ketone is then aminated by the aminotransferase GenB1 to yield the intermediates JI-20Ba (6'S configuration) and JI-20B (6'R configuration). researchgate.netnih.govnih.gov The enzyme GenB2, which possesses epimerase activity, can interconvert JI-20Ba and JI-20B. nih.govnih.gov These intermediates then undergo a complex 3',4'-didehydroxylation process, involving the phosphotransferase GenP and the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes GenB3 and GenB4, to ultimately form the gentamicin C components. acs.orgnih.gov
Role of Specific Biosynthetic Enzymes in C1 Formation
The formation of Gentamicin C1 is dependent on the coordinated action of several specific enzymes that catalyze key modifications to the aminoglycoside scaffold.
GenK is a pivotal enzyme that directs the metabolic flow towards the production of Gentamicin C1, C2, and C2a by catalyzing the methylation of Gentamicin X2 at the C-6' position to produce G418. pnas.orgnih.govmdpi.com As a cobalamin-dependent radical SAM methyltransferase, GenK's activity is a committed step for this branch of the pathway. acs.orgnih.gov Disruption of the genK gene has been shown to block the biosynthesis of the C1 and C2 components, leading to an accumulation of intermediates from the parallel biosynthetic branch. nih.govacs.org
GenQ is a flavin-linked dehydrogenase that plays a crucial role in modifying the C-6' position of the aminoglycoside intermediate. acs.org It catalyzes the oxidation of the hydroxyl group at C-6' of G418 to a ketone. acs.orgnih.gov This oxidation is a prerequisite for the subsequent transamination step. Interestingly, GenQ is versatile and also acts on Gentamicin X2 in the parallel biosynthetic pathway. acs.orgresearchgate.net
A group of enzymes is responsible for the subsequent dehydroxylation and epimerization steps leading to the final gentamicin C components.
GenB1: This pyridoxal phosphate-dependent enzyme functions as the primary aminotransferase. nih.govacs.org It catalyzes the amination of the ketone intermediate produced by GenQ, leading to the formation of JI-20Ba and JI-20B. researchgate.netnih.govresearchgate.net
GenP: This enzyme is a phosphotransferase that initiates the 3',4'-didehydroxylation process by phosphorylating the hydroxyl group at the C-3' position of intermediates like JI-20B. acs.orgresearchgate.net
GenB2: GenB2 is another PLP-dependent enzyme that exhibits epimerase activity. nih.govresearchgate.net It is responsible for the interconversion between gentamicin C2a and C2 by altering the stereochemistry at the C-6' position. nih.govresearchgate.net It can also catalyze the epimerization of JI-20Ba to JI-20B. nih.govresearchgate.net
Table 1: Key Enzymatic Steps in the GenK-Dependent Pathway
| Step | Precursor | Enzyme(s) | Product(s) | Description |
|---|---|---|---|---|
| 1 | Gentamicin X2 | GenK | G418 | C-6' methylation |
| 2 | G418 | GenQ | 6'-dehydro-G418 | C-6' oxidation |
| 3 | 6'-dehydro-G418 | GenB1 | JI-20Ba / JI-20B | C-6' amination |
| 4 | JI-20Ba | GenB2 | JI-20B | C-6' epimerization |
| 5 | JI-20B | GenP, GenB3, GenB4 | Gentamicin C2a | 3',4'-didehydroxylation |
| 6 | Gentamicin C2a | GenB2 | Gentamicin C2 | C-6' epimerization |
| 7 | Gentamicin C2 | GenL | Gentamicin C1 | 6'-N-methylation |
N6'-Methyltransferase Activity (GenL) in C1 Formation from C2
The terminal step in the biosynthesis of Gentamicin C1 involves the crucial activity of the N6'-methyltransferase enzyme, encoded by the genL gene. This enzyme catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the 6'-amino group of Gentamicin C2, thereby converting it into Gentamicin C1. The functional role of GenL as the specific methyltransferase responsible for this conversion has been unequivocally demonstrated through genetic studies. Inactivation of the genL gene in Micromonospora echinospora leads to a complete cessation of Gentamicin C1 and C1a production, with a corresponding accumulation of their immediate precursor, Gentamicin C2. This highlights the indispensable nature of GenL in the diversification of the gentamicin C complex.
Identification and Localization of Biosynthetic Genes (e.g., genL as a Remote Gene)
In prokaryotes, genes involved in a specific biosynthetic pathway are often organized into a contiguous cluster on the chromosome. While most of the genes required for gentamicin biosynthesis are found within such a cluster in Micromonospora echinospora, the genL gene represents a notable exception. Through genome sequencing and subsequent genetic analysis, genL has been identified as a "remote" or "orphan" gene, situated at a significant distance from the main gentamicin biosynthetic gene cluster. Its function as the N6'-methyltransferase responsible for the final methylation step in Gentamicin C1 synthesis was confirmed through targeted gene knockout experiments and subsequent complementation studies, which restored the production of Gentamicin C1.
Strategies for Biosynthetic Pathway Engineering
Genetic Manipulation for Targeted Component Production (e.g., Blocking C1 Production via genK or genL inactivation)
The detailed understanding of the gentamicin biosynthetic pathway has enabled the use of metabolic engineering to alter the production profile of the gentamicin complex, often with the goal of increasing the yield of therapeutically more desirable or less toxic components. Blocking the production of Gentamicin C1 can be achieved through the targeted inactivation of key methyltransferase genes.
Inactivation of the genK gene, which encodes the C-6' methyltransferase that acts earlier in the pathway, effectively shuts down the entire branch of the pathway leading to Gentamicin C1, C2, and C2a. researchgate.net This results in the accumulation of components from the other branch of the pathway, such as Gentamicin C1a. nih.gov
A more direct strategy to specifically block Gentamicin C1 production is the inactivation of the genL gene. As GenL is solely responsible for the conversion of Gentamicin C2 to C1, its deletion prevents this final methylation step. Consequently, strains with an inactivated genL gene accumulate Gentamicin C2 and are unable to produce Gentamicin C1. nih.gov This approach has been successfully employed to create engineered strains of Micromonospora that produce a simplified gentamicin complex, enriched in specific components. nih.gov
| Gene Target for Inactivation | Enzymatic Function | Impact on Gentamicin C1 Production | Primary Accumulated Component(s) |
| genK | C-6' methyltransferase | Indirectly blocked | Gentamicin C1a |
| genL | N6'-methyltransferase | Directly blocked | Gentamicin C2 |
Influence of Culture Conditions on Biosynthesis (e.g., Calcium Chloride Impact on Methylation)
Beyond genetic manipulation, the composition of the gentamicin complex can be influenced by modifying the fermentation culture conditions. The presence of certain inorganic salts, for instance, can exert a significant effect on the biosynthetic pathway and the relative proportions of the different gentamicin components.
Specifically, the addition of calcium chloride (CaCl₂) to the culture medium of Micromonospora echinospora has been shown to impact the methylation steps in gentamicin biosynthesis. mdpi.com Proteomic studies have revealed that CaCl₂ can lead to the downregulation of the GenK protein. mdpi.com As GenK is a key enzyme in the pathway leading to the C-series of gentamicins (including C1), its reduced activity shifts the biosynthesis towards the production of other components. This has been observed to result in an increased proportion of Gentamicin C1a in the fermentation broth. mdpi.commdpi.com This demonstrates that manipulation of culture conditions can be a valuable tool to modulate the activity of biosynthetic enzymes and steer the production towards a desired gentamicin component profile.
Iii. Molecular Mechanism of Action of Gentamicin C1
Ribosomal Target Interaction
The primary intracellular target for Gentamicin (B1671437) C1 is the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. mdpi.com
Gentamicin C1, along with other components of the gentamicin C complex, binds to the 30S ribosomal subunit. embopress.orgresearchgate.net However, the binding affinity varies among the different components. Chemical probing studies have demonstrated that Gentamicin C1 binds with the lowest affinity compared to Gentamicin C1a and C2. embopress.orgresearchgate.net This difference in affinity is reflected in the concentrations required to observe a protective "footprint" on the 16S rRNA; a higher concentration of Gentamicin C1 is needed to achieve the same level of protection as the other components. embopress.orgresearchgate.net The reduced affinity of Gentamicin C1 may be due to steric hindrance caused by its 6'-N-methyl group, which can disrupt some hydrogen bonding and electrostatic interactions with the rRNA. embopress.orgacs.org
Table 1: Comparative Binding of Gentamicin C Components to the 30S Ribosomal Subunit Data derived from chemical footprinting assays.
| Compound | Concentration for Weak Footprint | Relative Binding Affinity |
| Gentamicin C1a | 1 µM | Highest |
| Gentamicin C2 | 10 µM | Intermediate |
| Gentamicin C1 | 100 µM | Lowest |
The binding site for Gentamicin C1 is located within a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA site, or A-site. researchgate.netnih.govresearchgate.netnih.gov This site is crucial for the decoding of the genetic code carried by messenger RNA (mRNA). By binding to the A-site, aminoglycosides like Gentamicin C1 interfere with the ribosomal proofreading mechanism that ensures the correct tRNA is selected. nih.gov The interaction occurs deep within the major groove of the A-site RNA. embopress.org
The A-site is situated within a critical structural element of the 16S rRNA known as helix 44 (h44). nih.govnih.govresearchgate.net Aminoglycosides interact with an asymmetric internal loop in this region. nih.gov The binding of Gentamicin C1 involves specific contacts between its three-ring structure and the nucleotides of h44. Rings I and II of the molecule are responsible for directing the specific interactions with the RNA, while Ring III, the garosamine (B1245194) ring, also makes specific contacts with universally conserved nucleotides. embopress.orgnih.gov
A key consequence of aminoglycoside binding in the A-site is the displacement of two universally conserved adenine (B156593) residues, A1492 and A1493. nih.govnih.gov In the absence of the antibiotic, these residues are stacked within helix 44. The binding of an aminoglycoside forces these residues to flip out from the helix. nih.gov This "flipped-out" conformation mimics the state that the ribosome normally adopts only when a correct (cognate) match between the mRNA codon and the tRNA anticodon occurs. researchgate.net By locking the A-site in this conformation, Gentamicin C1 effectively compromises the fidelity of the decoding process. nih.gov
The binding of Gentamicin C1 and the subsequent flipping of residues A1492 and A1493 trigger further conformational changes in the ribosome. nih.govuchicago.edu This local rearrangement can couple to global conformational changes, such as domain closure of the 30S subunit, which is a necessary step for the accommodation of tRNA. nih.govnih.gov These antibiotic-induced structural changes can stabilize the ribosome in a state that is permissive for the binding of incorrect tRNAs, leading to errors in protein synthesis. nih.govuchicago.edu However, unlike some other aminoglycosides, gentamicin does not appear to induce substantial conformational changes in h44 and the adjacent helix h45. nih.gov
Interactions within Helix 44 (h44) of 16S rRNA
Impact on Bacterial Protein Synthesis
The physical interaction of Gentamicin C1 with the ribosomal A-site has profound consequences for bacterial protein synthesis. The primary effects are the misreading of the mRNA genetic code and the inhibition of translocation. nih.gov By stabilizing a conformation that mimics a successful codon-anticodon match, Gentamicin C1 lowers the accuracy of tRNA selection, causing the ribosome to accept and incorporate incorrect amino acids into the growing polypeptide chain. mdpi.comelifesciences.org
This leads to the synthesis of non-functional or toxic proteins. While it disrupts the process, Gentamicin C1 does not completely halt protein synthesis but rather slows down translation elongation. nih.gov This disturbed, rather than fully inhibited, synthesis process is believed to be central to the bactericidal effect of the antibiotic. nih.gov
Table 2: Summary of Gentamicin C1's Effects on Protein Synthesis
| Mechanism | Description | Consequence |
| A-Site Binding | Binds to helix 44 of the 16S rRNA within the 30S subunit. | Locks the decoding center in a specific conformation. |
| Fidelity Disruption | Displaces residues A1492 and A1493, mimicking a cognate tRNA match. | Decreases the accuracy of mRNA decoding. |
| Miscoding | Promotes the incorporation of incorrect amino acids. | Synthesis of aberrant, non-functional proteins. |
| Elongation Slowdown | Reduces the rate of translation elongation. nih.gov | Disrupts the normal flow of protein production. |
| Translocation Inhibition | Can interfere with the movement of the ribosome along the mRNA. nih.gov | Further impedes the synthesis of full-length proteins. |
Induction of Genetic Code Misreading
A primary mechanism of Gentamicin C1's bactericidal action is the induction of errors in the translation of the genetic code. By binding to the A-site on the 16S rRNA of the 30S ribosomal subunit, Gentamicin C1 causes a conformational change in the ribosome. This change involves the flipping out of two universally conserved adenine residues, A1492 and A1493. This altered conformation of the A-site leads to a decrease in the accuracy of codon-anticodon recognition. Consequently, near-cognate aminoacyl-tRNAs are mistakenly incorporated into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. This accumulation of aberrant proteins is a significant contributor to the lethal effects of the antibiotic.
Inhibition of Translational Processes (Initiation, Elongation, Ribosome Recycling)
Gentamicin C1 disrupts multiple stages of the translation process. While its most pronounced effect is on elongation, it also impacts initiation and ribosome recycling.
Inhibition of Elongation: A significant effect of Gentamicin C1 is the inhibition of the translocation step of elongation. After the peptide bond is formed, the ribosome must move along the mRNA to the next codon. The binding of Gentamicin C1 to the A-site can physically hinder this movement, effectively stalling the ribosome and halting protein synthesis.
Inhibition of Ribosome Recycling: Some evidence suggests that gentamicin, in addition to its primary binding site on the 30S subunit, may have a secondary binding site on the 50S subunit. This interaction can interfere with the process of ribosome recycling, where the ribosomal subunits are separated after a round of translation to be reused. By inhibiting this process, Gentamicin C1 can further reduce the pool of available ribosomes for new rounds of protein synthesis.
Comparative Analysis of Ribosomal Binding Affinity
The gentamicin complex is a mixture of several related compounds, with Gentamicin C1, C1a, and C2 being major components. These components exhibit differential binding affinities to the ribosomal target, which influences their individual biological activities.
Differential Binding of Gentamicin C1, C1a, and C2 to Ribosomal Targets
Studies have demonstrated that Gentamicin C1a and C2 bind to the ribosomal A-site with higher affinity than Gentamicin C1. The subtle structural differences between these molecules, specifically the methylation patterns on the purpurosamine ring, are responsible for these variations in binding. The additional methyl group on the 6'-amino group of Gentamicin C1 is thought to reduce its affinity for the A-site RNA compared to Gentamicin C1a and C2.
Kinetic and Equilibrium Binding Studies (e.g., Kd determination)
Kinetic and equilibrium binding studies have quantified the differences in binding affinities among the gentamicin C components. The dissociation constant (Kd), a measure of the binding affinity where a lower value indicates a stronger interaction, has been determined for each component.
| Compound | Dissociation Constant (Kd) in µM |
|---|---|
| Gentamicin C1a | 0.01 |
| Gentamicin C2 | 0.025 |
| Gentamicin C1 | 0.5 |
These data clearly show that Gentamicin C1 binds to the A-site RNA with a significantly lower affinity (a 20- to 50-fold weaker affinity) than Gentamicin C1a and C2.
Specific Chemical Footprinting Patterns on A-site RNA
Chemical footprinting experiments, which identify the binding site of a molecule on a nucleic acid by protecting specific bases from chemical modification, have revealed that Gentamicin C1, C1a, and C2 all bind to the same location within the A-site of the 16S rRNA. Despite their different binding affinities, they all protect the same set of nucleotide bases from chemical probes. This indicates a common binding pocket and a shared fundamental mechanism of interaction with the ribosome. The differences in affinity are therefore attributed to the finer details of the molecular interactions within this common binding site.
Iv. Structure Activity Relationships of Gentamicin C1
Influence of Methylation Patterns on Biological Activity
Methylation at specific positions on the Gentamicin (B1671437) C1 molecule plays a pivotal role in modulating its antibacterial efficacy. These modifications can either enhance or diminish its ability to bind to the ribosomal target site.
The presence of a methyl group at the N6' position is a distinguishing feature of Gentamicin C1 and has a notable impact on its biological activity. Research indicates that this N-methylation results in reduced inhibitory activity against the bacterial ribosome compared to its non-N-methylated counterparts. nih.govuzh.ch This decreased activity is attributed to the steric impact of the 6'N-alkyl group. nih.govacs.org Specifically, the N6'-methyl group can interfere with an important hydrogen bond between the N6' position and N1 of adenine (B156593) 1408 within the ribosomal RNA (rRNA) binding pocket. nih.govacs.org This interference weakens the binding affinity of Gentamicin C1 to the ribosome. embopress.org
The methylation at the C6' position of the purpurosamine ring is another critical determinant of Gentamicin C1's interaction with the bacterial ribosome. This methyl group, along with the N6'-methylation, defines Gentamicin C1 and distinguishes it from other components like Gentamicin C1a and C2. researchgate.net The presence of the C6' methyl group can introduce steric constraints, restricting the rotation around the C5'-C6' bond of the side chain. nih.govembopress.org
Conformational Analysis and its Implications for Activity
The three-dimensional structure and flexibility of the Gentamicin C1 molecule are crucial for its ability to fit into the ribosomal binding pocket and exert its antibacterial effect.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool for elucidating the solution conformation of Gentamicin C1 and its analogs. nih.govnih.govvedomostincesmp.ruscispace.comresearchgate.net These studies focus on the exocyclic side chain of the purpurosamine ring (Ring I), as its orientation is critical for ribosomal binding. nih.gov In aminoglycosides, the inclusion of a methyl group at the C6' position, as seen in Gentamicin C1, constrains the rotation around the C5'-C6' bond. nih.gov
NMR spectroscopic analysis of related compounds like Gentamicin C2 reveals a predominant gauche relationship between the H5' and H6' protons, indicating a preferred side chain conformation. nih.gov The 1H and 13C NMR data for Gentamicin C1 are consistent with its assigned structure, with the C6'-methyl group showing a characteristic chemical shift. nih.gov These conformational preferences, dictated by the substitution pattern, pre-organize the molecule for binding to the bacterial ribosomal decoding A site. nih.gov The specific conformation adopted by the side chain directly influences how effectively the molecule can interact with its target.
The methylation pattern of Gentamicin C1 directly contributes to steric hindrance that affects its binding to the ribosomal A site. The addition of the methyl group to the 6'-amino group in Gentamicin C1 is a key factor in its reduced binding affinity compared to Gentamicin C1a and C2. embopress.org This N-methyl group introduces a steric clash with the RNA, which can disrupt optimal binding. embopress.orgembopress.orgresearchgate.net
Modeling studies based on the structure of the Gentamicin C1a-RNA complex suggest that for Gentamicin C1, the rotation around the C6' carbon and the 6' nitrogen is restricted within the binding pocket. embopress.orgembopress.org This fixed rotation may prevent the formation of some possible hydrogen bonds and electrostatic interactions between the 6'-amino group and the rRNA. embopress.orgembopress.org This steric hindrance ultimately results in a weaker affinity for the ribosomal target, with Gentamicin C1 binding 20- to 50-fold more weakly than Gentamicin C1a and C2. embopress.orgresearchgate.net This reduced affinity explains the lower inhibitory effect of Gentamicin C1 on in vitro protein synthesis. embopress.orgresearchgate.net
Comparative Structure-Activity Profiles with Other Gentamicin C Components
The gentamicin C complex is a mixture of several related components, primarily C1, C1a, C2, C2a, and C2b, which differ in their methylation at the C-6' and N-6' positions of the purpurosamine ring. researchgate.netmdpi.comnih.govacs.org These minor structural variations lead to distinct biological activity profiles.
Biochemical assays show that all components bind to the same site on the 30S ribosomal subunit, but with different affinities. embopress.orgembopress.org Gentamicin C1a generally exhibits the highest affinity, followed closely by C2, while Gentamicin C1 consistently shows the lowest affinity for the ribosomal RNA A-site. embopress.orgembopress.orgresearchgate.net The primary reason for the lower activity of Gentamicin C1 is the N-methylation at the 6' position, which introduces steric hindrance. nih.govacs.org
The addition of a methyl group at the C6' position (comparing C1a to C2) does not significantly affect the binding affinity. embopress.org However, the subsequent methylation of the 6'-amino group (comparing C2 to C1) leads to a significant 20- to 50-fold reduction in affinity. embopress.org This demonstrates the critical negative impact of the N6'-methyl group. Gentamicins C1 and C2b, both being methylated on the N6' position, are the two least active components against bacterial ribosomes. nih.govuzh.chacs.org
The following table summarizes the key structural differences and their impact on ribosomal binding affinity:
| Compound | C6' Substitution | N6' Substitution | Relative Ribosomal Binding Affinity |
| Gentamicin C1a | H, H | H | Highest |
| Gentamicin C2 | CH₃, H | H | High (slightly lower than C1a) |
| Gentamicin C1 | CH₃, H | CH₃ | Lowest |
| Gentamicin C2b | H, H | CH₃ | Low |
This table provides a simplified comparison of the major components.
Structure-Function Differences with Gentamicin C1a
The most striking structural difference between Gentamicin C1 and Gentamicin C1a lies in their methylation at the 6'-position. nih.govnih.gov Gentamicin C1a is devoid of any methyl groups at this position. nih.gov In contrast, Gentamicin C1 possesses a methyl group attached to the 6'-carbon (C6') and a second methyl group on the 6'-amino group (N6'). nih.govnih.gov
This additional N-methylation on Gentamicin C1 has a profound impact on its ability to bind to the ribosomal A site. Research has demonstrated that Gentamicin C1 binds to A-site RNA with a significantly weaker affinity—approximately 20 to 50 times weaker—than Gentamicin C1a. embopress.org This disparity in binding strength is reflected in their dissociation constants (Kd), where a lower value indicates a higher binding affinity.
Table 1: Comparison of Gentamicin C1 and C1a
| Compound | 6'-Position Substitution | Binding Affinity to A-site RNA (Kd) |
|---|---|---|
| Gentamicin C1 | C6'-CH₃ and N6'-CH₃ | 0.5 µM embopress.org |
| Gentamicin C1a | No methyl groups | 0.01 µM embopress.org |
Structure-Function Differences with Gentamicin C2
Gentamicin C1 and Gentamicin C2 are more closely related structurally than C1 and C1a. Both possess a methyl group on the 6'-carbon. embopress.orgnih.gov The key distinction is the N-methylation at the 6'-amino group present in Gentamicin C1, which Gentamicin C2 lacks. embopress.orgnih.govnih.gov
This single methyl group difference is sufficient to alter the binding dynamics significantly. Gentamicin C2 binds to the ribosomal A site with a high affinity, comparable to that of Gentamicin C1a. embopress.org In contrast, the N-methylated Gentamicin C1 exhibits the lowest binding affinity among the three major components. embopress.org While Gentamicin C1a binds with a slightly higher affinity than C2, both are substantially more potent binders than C1. embopress.org
Table 2: Comparison of Gentamicin C1 and C2
| Compound | 6'-Position Substitution | Binding Affinity to A-site RNA (Kd) |
|---|---|---|
| Gentamicin C1 | C6'-CH₃ and N6'-CH₃ | 0.5 µM embopress.org |
| Gentamicin C2 | C6'-CH₃ only | 0.025 µM embopress.org |
Implications of Structural Variations for Antiribosomal Activity
The variations in binding affinity among the gentamicin C components directly correlate with their effectiveness in inhibiting ribosomal function. embopress.org The ability of an aminoglycoside to disrupt protein synthesis is dependent on its stable association with the ribosomal A site.
The N-methylation at the 6' position is a critical determinant of antiribosomal potency. Gentamicin C1, along with another N-methylated component, Gentamicin C2b, are the two least active inhibitors of the bacterial ribosome in the C-series. nih.govuzh.chacs.org The steric bulk of the 6'-N-alkyl group is believed to interfere with the formation of an important hydrogen bond between the N6' position of the drug and the N1 of adenine 1408 within the drug-binding pocket of the ribosome. nih.gov This disruption of a key interaction significantly impairs the inhibitory action of the molecule.
Table 3: Summary of Structure-Activity Relationships
| Compound | Key Structural Feature (6'-Position) | Relative Binding Affinity | Relative Antiribosomal Activity |
|---|---|---|---|
| Gentamicin C1a | Unsubstituted | High | High |
| Gentamicin C2 | C-Methylated | High | High |
| Gentamicin C1 | C- and N-Methylated | Low | Low |
V. Molecular Mechanisms of Resistance to Gentamicin C1
Enzymatic Modification of Gentamicin (B1671437) C1
The primary mechanism by which bacteria develop resistance to aminoglycosides, including Gentamicin C1, is through the production of Aminoglycoside-Modifying Enzymes (AMEs). nih.govrsc.org These enzymes catalyze the covalent modification of the antibiotic at its amino (−NH2) or hydroxyl (−OH) groups. nih.gov This structural alteration sterically hinders the antibiotic's ability to bind to its target site on the 16S rRNA within the bacterial 30S ribosomal subunit, ultimately leading to treatment failure. researchgate.netresearchgate.net The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. researchgate.netnih.gov
There are three main families of AMEs that inactivate Gentamicin C1 and other aminoglycosides, categorized based on the type of chemical modification they catalyze. nih.govmdpi.comnih.gov
Aminoglycoside N-acetyltransferases (AACs) are a prominent family of AMEs that cause resistance by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside molecule. nih.govresearchgate.netfrontiersin.org This N-acetylation results in a stable amide bond that inactivates the antibiotic. researchgate.net The AAC family is extensive, with numerous enzymes identified, and they are considered the primary mechanism by which clinical gram-negative pathogens develop resistance to most clinically significant aminoglycosides. frontiersin.org AACs are subdivided based on the position they acetylate on the antibiotic; for instance, AAC(3) modifies the 3-amino group, while AAC(6') acts on the 6'-amino group. nih.govresearchgate.net The AAC(6') subclass is the most common and is found in both gram-negative and gram-positive bacteria. nih.govfrontiersin.org
Aminoglycoside O-phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by catalyzing the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a hydroxyl group on the antibiotic. nih.govresearchgate.netmdpi.com This phosphorylation adds a bulky, negatively charged group to the antibiotic, which disrupts its binding to the ribosome. researchgate.net APHs are classified based on the site of phosphorylation, with major classes including APH(3'), APH(2''), and APH(6), among others. researchgate.netimrpress.com For example, APH(3') enzymes modify the 3'-hydroxyl group, a common mechanism of resistance to antibiotics like kanamycin. imrpress.com Gentamicin resistance in some Gram-positive organisms can arise from a bifunctional enzyme that possesses both AAC(6') and APH(2'') activity. imrpress.com
Aminoglycoside O-nucleotidyltransferases (ANTs), also referred to as adenylyltransferases (AADs), mediate resistance by transferring a nucleotide monophosphate, usually an adenylyl group (AMP) from ATP, to a hydroxyl group on the aminoglycoside. nih.govresearchgate.netmdpi.com This adenylation blocks the antibiotic's interaction with its ribosomal target. researchgate.net Like other AMEs, ANTs are categorized by their modification site, with classes such as ANT(2''), ANT(4'), and ANT(6) being clinically relevant. nih.govmdpi.com The ANT(2'')-Ia enzyme, for instance, is capable of modifying gentamicin, tobramycin, and kanamycin. mdpi.comnih.gov The discovery of gentamicin resistance in Pseudomonas aeruginosa was linked to the ANT(2") enzyme shortly after the antibiotic's introduction. mdpi.com
Table 1: Overview of Aminoglycoside-Modifying Enzyme (AME) Families
| Enzyme Family | Abbreviation | Co-substrate | Modification Reaction | Target Group on Aminoglycoside |
|---|---|---|---|---|
| Acetyltransferases | AACs | Acetyl-CoA | Acetylation | Amino (-NH₂) |
| Phosphotransferases | APHs | ATP | Phosphorylation | Hydroxyl (-OH) |
| Nucleotidyltransferases | ANTs | ATP | Nucleotidylation (Adenylylation) | Hydroxyl (-OH) |
The AAC(6') family of enzymes is particularly relevant to gentamicin resistance. Within this family, the AAC(6')-I subclass shows a distinct substrate specificity for the different components of the commercial gentamicin complex, which is a mixture of Gentamicin C1, C1a, and C2. nih.gov The AAC(6')-Ib enzyme, a member of the AAC(6')-I subclass, effectively inactivates Gentamicin C1a and C2 but displays very low activity against Gentamicin C1. nih.govnih.gov In contrast, enzymes belonging to the AAC(6')-II subclass can actively acetylate all three major components of the gentamicin complex but are unable to inactivate another aminoglycoside, amikacin (B45834). nih.govnih.gov This differential activity is a key factor in the susceptibility patterns observed in clinical isolates. mdpi.com
Table 2: Substrate Specificity of AAC(6')-I and AAC(6')-II Subclasses
| Enzyme Subclass | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Amikacin |
|---|---|---|---|---|
| AAC(6')-I | Very Low Activity/Resistant | High Activity | High Activity | High Activity |
| AAC(6')-II | High Activity | High Activity | High Activity | No Activity |
The relative resistance of Gentamicin C1 to inactivation by AAC(6')-I enzymes, including AAC(6')-Ib, is rooted in its unique chemical structure. nih.gov Gentamicin C1 possesses methyl groups at both the C-6' and N-6' positions of its purpurosamine ring. nih.govacs.org The presence of the methyl group on the 6'-amino group (N-6') creates a secondary amine. nih.gov This structural feature significantly reduces the susceptibility of Gentamicin C1 to acetylation by AAC(6')-I enzymes. nih.gov Studies have shown that the AAC(6')-Ib enzyme can tolerate methylation on the target amino group but poorly accommodates methylation on the adjacent carbon atom (C-6'). acs.org The dual methylation at both C-6' and N-6' in Gentamicin C1 results in only a minor loss of antibacterial activity in the presence of the AAC(6')-Ib enzyme, allowing it to evade this common resistance mechanism. acs.org
Specificity of AAC(6')-Ib Against Gentamicin C Components
Ribosomal Target Modification
Gentamicin C1 functions by binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately inhibits protein synthesis. creative-diagnostics.com Bacteria can develop resistance by altering this target site, thereby reducing the binding affinity of the antibiotic.
The primary target of gentamicin is the 16S ribosomal RNA (rRNA), a component of the 30S ribosomal subunit. creative-diagnostics.com Mutations within the rrs gene, which encodes the 16S rRNA, can confer resistance by altering the drug's binding site. creative-diagnostics.com For example, specific nucleotide changes in regions like the 530 loop of the 16S rRNA are associated with resistance to aminoglycosides. brieflands.comnih.gov While many studies focus on streptomycin (B1217042), mutations in the rrs gene are a known mechanism for resistance to deoxystreptamine-containing aminoglycosides like gentamicin. nih.gov Resistance to aminoglycosides, in general, has been linked to nucleotide changes at positions such as 1400, 1401, and 1483 in the rrs gene. brieflands.com
Table 1: Examples of 16S rRNA Mutations Associated with Aminoglycoside Resistance
| Gene | Mutation Location | Associated Antibiotic Resistance | Bacterial Species Example |
| rrs | 530 loop region | Streptomycin, other aminoglycosides | Mycobacterium tuberculosis |
| rrs | A1400G | Kanamycin, Amikacin | Mycobacterium tuberculosis |
| rrs | C1401A | Kanamycin, Amikacin | Mycobacterium tuberculosis |
| rrs | G1483T | Kanamycin, Amikacin | Mycobacterium tuberculosis |
Modifications to ribosomal proteins can also lead to resistance. The rpsL gene encodes the ribosomal protein S12, another component of the 30S subunit. brieflands.comnih.gov Mutations in rpsL are a well-established cause of high-level resistance to streptomycin. nih.govplos.org These mutations, often occurring at codons 43 and 88, are thought to alter the conformation of the ribosome, which can indirectly affect the binding of other aminoglycosides like gentamicin. brieflands.complos.org While rpsL mutations are primarily linked to streptomycin resistance, they can influence the susceptibility to other ribosome-targeting antibiotics, sometimes even increasing sensitivity to drugs like tetracycline (B611298) and chloramphenicol. nih.gov However, their direct role in conferring clinically significant resistance to Gentamicin C1 is less pronounced compared to other mechanisms. nih.gov
Table 2: Common rpsL Gene Mutations and Associated Resistance
| Gene | Codon Mutation | Amino Acid Change | Primary Resistance |
| rpsL | 43 | K43R (Lysine to Arginine) | Streptomycin |
| rpsL | 88 | K88R (Lysine to Arginine) | Streptomycin |
| rpsL | 88 | K88E (Lysine to Glutamic Acid) | Streptomycin |
A highly effective mechanism of resistance is the enzymatic modification of the 16S rRNA target site by methyltransferase enzymes. nih.govnih.gov These enzymes add a methyl group to specific nucleotides in the aminoglycoside binding pocket, sterically hindering the drug from binding to the ribosome. A crucial target for this modification is the guanine (B1146940) nucleotide at position 1405 (G1405) in the A-site of the 16S rRNA. nih.govnih.gov
Plasmid-mediated 16S rRNA methyltransferases, such as RmtC and Sgm (Sisomicin-gentamicin methyltransferase), have been identified in various pathogenic bacteria. nih.govscispace.com These enzymes specifically methylate the N7 position of G1405, conferring high-level resistance to a broad range of aminoglycosides, including gentamicin and kanamycin. nih.govnih.gov The Sgm methyltransferase, found in the gentamicin-producing bacterium Micromonospora zionensis, serves as a self-defense mechanism to protect the organism's own ribosomes. nih.govscispace.com This methylation prevents the binding of 4,6-disubstituted deoxystreptamine aminoglycosides, a class that includes gentamicin. nih.gov
Table 3: 16S rRNA Methyltransferases Conferring Gentamicin Resistance
| Enzyme | Gene | Action | Effect |
| RmtC | rmtC | Methylates N7 position of G1405 in 16S rRNA | High-level resistance to gentamicin and kanamycin |
| Sgm | sgm | Methylates N7 position of G1405 in 16S rRNA | Resistance to gentamicin and sisomicin |
Membrane Permeability and Efflux Mechanisms
For Gentamicin C1 to reach its ribosomal target, it must first cross the bacterial cell envelope. Consequently, mechanisms that reduce the intracellular concentration of the antibiotic are effective strategies for resistance.
In Gram-negative bacteria, the outer membrane serves as a selective barrier. mdpi.com Gentamicin and other aminoglycosides are polycationic molecules that are thought to initially interact with negatively charged lipopolysaccharide (LPS) on the outer membrane, a process that facilitates their own uptake in what is known as the self-promoted uptake pathway. ubc.ca
Resistance can arise from alterations to this membrane that impede drug entry. mdpi.com This can involve changes in the composition of LPS or modifications to outer membrane proteins, such as porins. creative-diagnostics.com For instance, in Pseudomonas aeruginosa, the overproduction of the outer membrane protein H1 has been linked to decreased susceptibility to gentamicin. nih.gov This alteration is believed to interfere with the initial interaction of gentamicin with the outer membrane, thereby reducing its uptake into the periplasm. nih.gov
After crossing the outer membrane (in Gram-negative bacteria), aminoglycosides must be transported across the inner (cytoplasmic) membrane to reach the cytoplasm. This transport is an active, energy-dependent process. nih.gov It occurs in phases, with the initial energy-dependent phase (EDP-I) being the rate-limiting step. nih.gov This transport is reliant on the electron transport chain and a sufficient membrane potential. nih.gov
Resistance can occur when this inner membrane transport is impaired. nih.govdrugbank.com The precise molecular mechanisms are not fully understood but are thought to involve changes that disrupt the required membrane energy state. nih.gov This form of resistance is often characterized by a moderate level of resistance to all aminoglycosides and is clinically significant, particularly in species like Pseudomonas aeruginosa and Enterococcus faecalis. nih.govnih.gov Studies in E. faecalis have shown that mutants with intermediate-level gentamicin resistance exhibit impaired drug accumulation, consistent with a defect in uptake. nih.govdrugbank.com
Active Efflux Systems
Active efflux is a significant mechanism of antimicrobial resistance where bacteria utilize transport proteins, known as efflux pumps, to actively extrude antibiotics from the cell. nih.govyoutube.com This process prevents the intracellular accumulation of the drug, keeping its concentration below the toxic threshold required to inhibit its target, the bacterial ribosome in the case of Gentamicin C1. nih.govnih.gov These efflux pumps are membrane-embedded proteins that can be specific to a single substrate or, more commonly, can transport a wide array of structurally diverse compounds, contributing to multidrug resistance (MDR). nih.govnih.gov The overexpression of genes encoding these pumps, often due to mutations in regulatory genes, is a common cause of clinically significant resistance. nih.gov In Gram-negative bacteria, efflux systems are often complex tripartite structures that span both the inner and outer membranes, enabling the direct expulsion of substrates into the extracellular medium. nih.govmdpi.com Several major superfamilies of efflux pumps have been identified as contributing to resistance against aminoglycosides, including Gentamicin C1. nih.govijcmas.com
Resistance-Nodulation-Division (RND) Superfamily
The RND superfamily of efflux pumps is a primary contributor to intrinsic and acquired antibiotic resistance in Gram-negative bacteria. nih.govfrontiersin.org These pumps are large, complex proteins that form a tripartite system with a membrane fusion protein (MFP) and an outer membrane factor (OMF), such as TolC in Escherichia coli. nih.govmdpi.com This assembly spans the entire cell envelope, allowing the pump to capture substrates from the cytoplasm or the periplasm and expel them directly outside the cell. frontiersin.org RND pumps function as drug/proton antiporters, utilizing the proton motive force as their energy source. ijcmas.comfrontiersin.org
Several RND pumps have been specifically implicated in conferring resistance to gentamicin.
AcrD in Escherichia coli : AcrD is an RND efflux pump known to provide resistance to aminoglycosides. pdbj.org Cryo-electron microscopy structures of AcrD, both with and without bound gentamicin, have revealed that the pump likely captures aminoglycosides from its central cavity. The binding site contains negatively charged residues that are crucial for binding and exporting these cationic drugs. pdbj.org
AdeABC in Acinetobacter baumannii : The AdeABC efflux pump is a well-characterized RND system in the opportunistic pathogen A. baumannii. mdpi.com Overexpression of this pump, often due to mutations in the adeR and adeS two-component regulatory system, is strongly associated with resistance to a broad range of antibiotics, including aminoglycosides like gentamicin. mdpi.com Single point mutations in adeR or adeS can lead to constitutive expression of the pump and spontaneous gentamicin resistance. mdpi.com
MexXY-OprM in Pseudomonas aeruginosa : This RND efflux pump is a major determinant of aminoglycoside resistance in P. aeruginosa. researchgate.net The expression of the mexXY operon can be induced by the presence of various antibiotics, including gentamicin, that target the ribosome. oup.com The interaction between the drug and the ribosome is thought to trigger a signaling cascade that leads to the upregulation of the pump, which then expels the antibiotic from the cell. oup.com
AmrAB-OprA in Burkholderia pseudomallei : This RND-type multidrug efflux system is a major contributor to the intrinsic high-level resistance of B. pseudomallei to both aminoglycosides and macrolides. nih.gov Mutants lacking a functional AmrAB-OprA system show a significant increase in susceptibility to gentamicin, with minimum inhibitory concentrations (MICs) decreasing by 8- to 128-fold. nih.gov
ATP-Binding Cassette (ABC) Superfamily
ABC transporters represent one of the largest families of transmembrane proteins and are found in all domains of life. frontiersin.org Unlike RND pumps, they are primary active transporters that couple the hydrolysis of ATP to the translocation of substrates across the cell membrane. nih.govijcmas.com In Gram-positive bacteria, ABC transporters are widely involved in the efflux of xenobiotics. frontiersin.org In Gram-negative bacteria, they can function alone or as part of tripartite systems to extrude compounds from the cell. frontiersin.org
The EfrAB pump in Enterococcus faecalis is a notable example of an ABC transporter that confers resistance to gentamicin. mdpi.comnih.gov EfrAB is a heterodimeric transporter that actively extrudes several antibiotics, including gentamicin, streptomycin, and chloramphenicol. frontiersin.orgnih.gov Its expression is highly induced by sub-inhibitory concentrations of these antibiotics. nih.govfrontiersin.org
Multidrug and Toxic Compound Extrusion (MATE) Family
The MATE family of transporters are secondary active transporters that utilize an electrochemical gradient of protons (H+) or sodium ions (Na+) to drive the efflux of substrates. frontiersin.orgasm.org They typically consist of 12 transmembrane helices. mdpi.com While fluoroquinolones are common substrates, some MATE pumps have been shown to transport aminoglycosides. mdpi.com For instance, research in Mycobacterium smegmatis identified a MATE efflux pump encoded by the MSMEG_2631 gene. Deletion of this gene resulted in increased susceptibility to several compounds, including the aminoglycosides amikacin and capreomycin, suggesting a role in resistance to this class of antibiotics. asm.org In Salmonella enterica serovar Typhimurium, the MATE pump MdtK is responsible for extruding drugs such as aminoglycosides and fluoroquinolones. mdpi.com
Major Facilitator Superfamily (MFS)
The MFS is a large and diverse group of secondary transporters that move a wide range of small solutes across cell membranes in response to chemiosmotic gradients. mcmaster.carsc.org Like RND and SMR transporters, they are typically energized by the proton motive force. mcmaster.ca While MFS pumps are known to export a vast array of antibiotics, their specific role in Gentamicin C1 resistance is less characterized than that of RND pumps. However, a knockout of the MFS transporter Rv1258c (Tap) in Mycobacterium tuberculosis was reported to decrease MIC values for aminoglycosides, suggesting that these antibiotics are substrates for this pump. nih.gov
Table 1: Selected Efflux Pumps Involved in Gentamicin Resistance
| Efflux Pump | Pump Superfamily | Bacterial Species | Energy Source |
|---|---|---|---|
| AcrD | RND | Escherichia coli | Proton Motive Force |
| AdeABC | RND | Acinetobacter baumannii | Proton Motive Force |
| MexXY-OprM | RND | Pseudomonas aeruginosa | Proton Motive Force |
| AmrAB-OprA | RND | Burkholderia pseudomallei | Proton Motive Force |
| EfrAB | ABC | Enterococcus faecalis | ATP Hydrolysis |
| MdtK | MATE | Salmonella enterica | H+ or Na+ Gradient |
| Tap (Rv1258c) | MFS | Mycobacterium tuberculosis | Proton Motive Force |
Table 2: Research Findings on Efflux Pump-Mediated Gentamicin Resistance
| Bacterial Species | Efflux Pump System | Genetic Modification | Change in Gentamicin Susceptibility | Reference |
|---|---|---|---|---|
| Burkholderia pseudomallei | AmrAB-OprA | Transposon insertion in amrA or amrB | 8- to 128-fold decrease in MIC | nih.gov |
| Acinetobacter baumannii | AdeABC | Spontaneous mutation in adeS regulator | Development of spontaneous resistance (MIC increase) | mdpi.com |
| Escherichia coli | AcrD | N/A (structural study) | Binds and transports gentamicin | pdbj.org |
| Enterococcus faecalis | EfrAB | N/A (functional characterization) | Extrudes gentamicin, chloramphenicol, and streptomycin | mdpi.comfrontiersin.org |
| Mycobacterium tuberculosis | Tap (Rv1258c) | Gene knockout | Decreased MIC values for aminoglycosides | nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Amikacin |
| Capreomycin |
| Chloramphenicol |
| Ciprofloxacin |
| Clindamycin |
| Erythromycin |
| Gentamicin |
| Gentamicin C1 |
| Kanamycin |
| Macrolides |
| Neomycin |
| Netilmicin |
| Phenylalanine-Arginine-β-naphthylamide |
| Spectinomycin |
| Streptomycin |
| Tetracycline |
| Tobramycin |
Vi. Advanced Analytical Methodologies for Gentamicin C1 Research
Chromatographic Separation Techniques
Liquid chromatography (LC) is a cornerstone technique for the analysis of complex mixtures like Gentamicin (B1671437). pragolab.cz Due to the polar and basic nature of Gentamicin components, conventional reversed-phase chromatography can be challenging. pragolab.cz Therefore, specialized chromatographic strategies, including derivatization and advanced column chemistries, have been developed to achieve effective component resolution.
High-Performance Liquid Chromatography (HPLC) has been extensively used for the analysis of Gentamicin components. davidpublisher.com However, a primary challenge is the detection of these compounds, as they lack natural chromophores that would allow for sensitive UV or visible light absorbance detection. lcms.czresearchgate.net To overcome this, pre-column derivatization is a common strategy to attach a UV-absorbing or fluorescent tag to the molecules before they are introduced into the HPLC system. thermofisher.comresearchgate.net
Pre-column derivatization involves a chemical reaction to modify the analyte before chromatographic separation. This approach is employed to enhance the detectability of compounds like Gentamicin C1. researchgate.net One widely used derivatizing agent is 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. scispace.comresearchgate.netsigmaaldrich.com FDNB reacts with the primary and secondary amine groups present in the Gentamicin molecule to form 2,4-dinitrophenyl (DNP) derivatives. scispace.comresearchgate.net These DNP-derivatives are highly chromophoric and can be readily detected by UV-visible absorbance, typically at a wavelength of 365 nm. scispace.comresearchgate.net
The derivatization is often carried out within a solid-phase extraction (SPE) cartridge, which simplifies the process by combining sample cleanup and derivatization into a single workflow. scispace.comresearchgate.net Other reagents, such as o-phthalaldehyde (B127526) (OPA) combined with a thiol, are also used to create fluorescent derivatives, offering another sensitive detection method. researchgate.netnih.gov
| Derivatization Reagent | Detection Method | Typical Wavelength | Reference |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV Absorbance | 365 nm | scispace.com, researchgate.net |
| o-Phthalaldehyde (OPA) / Thiol | Fluorescence | Excitation: 340 nm, Emission: 418 nm | researchgate.net, nih.gov |
Following derivatization, Reversed-Phase HPLC (RP-HPLC) is the most common technique for separating the individual components of the Gentamicin complex. scispace.comresearchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. pragolab.cz For highly polar compounds like the Gentamicin derivatives, ion-pairing agents are often added to the mobile phase to improve retention and resolution. lcms.czpragolab.cz Volatile perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), are frequently used for this purpose. lcms.czpragolab.cz
A typical method involves a gradient elution using a mobile phase consisting of an aqueous buffer (often containing the ion-pairing agent) and an organic solvent like acetonitrile (B52724). scispace.com The separation of the 2,4-dinitrophenyl derivatives of Gentamicin C1, C1a, and C2 can be achieved with a mobile phase of acetonitrile and a Tris buffer. scispace.com The quantification is then performed by measuring the peak areas from the chromatogram, which are proportional to the concentration of each component. scispace.comresearchgate.net Such methods have been validated and shown to be linear over a range of concentrations relevant for therapeutic monitoring. scispace.comresearchgate.net
| Parameter | Example Condition | Reference |
| Column | C18 Reversed-Phase | scispace.com, pragolab.cz |
| Mobile Phase | Acetonitrile and Tris buffer (pH 7.0) | scispace.com |
| Ion-Pairing Agent | Trifluoroacetic acid (TFA) | pragolab.cz |
| Flow Rate | 1.2 mL/min | scispace.com |
| Detection | UV at 365 nm (for FDNB derivatives) | scispace.com |
| Column Temperature | 25 °C | researchgate.net |
Ultra Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, increased sensitivity, and much faster analysis times. lcms.cznih.gov When paired with a mass spectrometer, UPLC-MS becomes a powerful tool for both the qualitative and quantitative analysis of Gentamicin C1 and its related compounds, offering superior performance without the need for chemical derivatization. lcms.czwaters.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for the separation of very polar compounds like aminoglycosides. waters.combohrium.comresearchgate.net HILIC employs a polar stationary phase (such as silica (B1680970) or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. waters.comchromatographyonline.com This technique facilitates the retention of polar analytes that are poorly retained in reversed-phase systems. chromatographyonline.com
A key advantage of HILIC for Gentamicin analysis is its ability to separate the components without prior derivatization. waters.comwaters.comwaters.com This simplifies sample preparation, reduces analysis time, and avoids potential complications from the derivatization reaction. waters.comwaters.com HILIC methods, particularly those using a zwitterionic stationary phase, have been shown to effectively separate the four main components of Gentamicin (C1, C1a, C2, and C2a) in a short, isocratic run, providing a rapid and reproducible analysis. waters.comwaters.com
| Parameter | Example Condition | Reference |
| Technique | HILIC-UPLC-MS | waters.com, waters.com |
| Column | Zwitterionic (e.g., Atlantis Premier BEH Z-HILIC) | waters.com, waters.com |
| Mobile Phase | Isocratic elution with ammonium (B1175870) formate (B1220265) in water/acetonitrile | waters.com, waters.com |
| Run Time | < 10 minutes | waters.com |
| Derivatization | Not required | waters.com, waters.com |
Mass Spectrometry (MS) is the preferred detection method for analyzing aminoglycosides due to its high sensitivity and specificity. lcms.cznih.gov Unlike UV or fluorescence detectors, which rely on the presence of a chromophore (either natural or chemically added), MS identifies compounds based on their intrinsic mass-to-charge (m/z) ratio. lcms.cz This allows for the direct and unambiguous identification of each Gentamicin component. For instance, atmospheric pressure chemical ionization (APCI) can produce a distinct molecular peak for each component (e.g., C1a at m/z 450, C2 at m/z 464, and C1 at m/z 478). researchgate.net
The advantages of MS detection are numerous:
High Sensitivity: MS detectors can achieve very low limits of detection (LOD) and quantification (LOQ), making them suitable for analyzing trace amounts of impurities or for pharmacokinetic studies in biological matrices. lcms.cznih.govresearchgate.net
High Specificity: MS provides structural information based on mass, allowing for confident identification of each congener and distinguishing them from other impurities, even if they co-elute chromatographically. lcms.cznih.gov
Accurate Quantification: When operated in modes like multiple reaction monitoring (MRM), tandem mass spectrometry (MS/MS) provides excellent accuracy and precision for quantification, with reported inter-assay coefficients of variation (CV) typically below 10%. nih.govnih.govresearchgate.net
| Advantage | Description | Reference |
| Specificity | Unambiguous identification of components (C1, C1a, C2, etc.) based on unique mass-to-charge (m/z) ratios. | lcms.cz, nih.gov |
| Sensitivity | Achieves low limits of quantification (e.g., 0.03 µg/mL for related impurities), enabling trace analysis. | lcms.cz, nih.gov |
| Simplicity | Eliminates the need for pre-column derivatization, reducing sample preparation time and complexity. | lcms.cz, waters.com |
| Accuracy & Precision | Provides reliable quantitative results with low coefficients of variation (< 6.13% in some studies). | researchgate.net, nih.gov |
Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Spectroscopic Characterization
Spectroscopic techniques are fundamental to the definitive identification and structural analysis of Gentamicin C1, providing detailed insights into its atomic composition, connectivity, and three-dimensional shape. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods employed for its characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Gentamicin C1. Both ¹H and ¹³C NMR spectroscopy are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively. Specific signals in the NMR spectrum act as unique spectral markers for the different components of the gentamicin complex, allowing for the identification and quantification of Gentamicin C1, often without the need for reference standards. nih.gov The chemical shifts and coupling constants observed in the ¹H NMR spectrum are used to confirm the connectivity and relative stereochemistry of the three rings: the 2-deoxystreptamine (B1221613) core, the garosamine (B1245194) ring, and the purpurosamine ring. nih.gov
Beyond primary structure elucidation, NMR is crucial for conformational analysis, particularly of the exocyclic side chain on the purpurosamine ring. embopress.org Techniques such as Rotating frame Overhauser Effect SpectroscopY (ROESY) and the analysis of coupling constants, like the ³JH5′,H6′ coupling, provide critical information about the spatial arrangement of atoms. For Gentamicin C1, which shares a relative configuration with Gentamicin C2, a ³J5′,6′ value of 3.2 Hz indicates a predominant gauche-gauche (gg) conformation of its side chain. embopress.org This specific conformation is a key determinant in how the molecule presents itself for interaction with its biological targets.
Table 1: Key NMR Data for Conformational Analysis of Gentamicin C1
| Parameter | Observed Value | Inferred Conformation |
| ³J5′,6′ Coupling Constant | 3.2 Hz | Predominantly gauche-gauche (gg) |
This table summarizes NMR data used to determine the preferred side-chain conformation of Gentamicin C1.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the exact molecular weight of Gentamicin C1 and to verify its identity, even within a complex mixture of its congeners. The nominal molecular weight of Gentamicin C1 is 477.6 g/mol . embopress.org
When analyzed by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, Gentamicin C1 is typically observed as its protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. The accurate mass measurement of these ions provides definitive confirmation of the elemental composition.
For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion corresponding to Gentamicin C1 is selected and fragmented to produce characteristic product ions. This process, often used in conjunction with liquid chromatography (LC-MS/MS), allows for highly selective detection. The multiple reaction monitoring (MRM) transition, where both the parent ion and a specific product ion are monitored, is a standard method for the quantification of Gentamicin C1 in various samples.
Table 2: Mass Spectrometry Data for Gentamicin C1 Identification
| Parameter | Value (m/z) | Description |
| Molecular Weight | 477.6 | Nominal molecular weight of the neutral molecule. embopress.org |
| Protonated Ion [M+H]⁺ | 478.3 | The ion observed in positive mode ESI-MS. |
| Sodium Adduct [M+Na]⁺ | 500 | A common adduct observed in ESI-MS. |
| MRM Transition | 478.3 → 322.2 | A specific parent → product ion transition used for quantification in MS/MS. |
This table presents key mass-to-charge ratio (m/z) values used for the identification and verification of Gentamicin C1 via mass spectrometry.
Biochemical Assays for Ribosomal Interaction Studies
Biochemical assays are essential for understanding the mechanism of action of Gentamicin C1, specifically how it interacts with its primary target, the bacterial ribosome. These studies provide critical data on the precise binding location and the strength of this interaction.
Chemical footprinting is a high-resolution technique used to map the binding site of a small molecule on a nucleic acid. For Gentamicin C1, dimethyl sulfate (B86663) (DMS) is used as a chemical probe to modify the 16S rRNA of the 30S ribosomal subunit. DMS methylates adenine (B156593) (at N1) and guanine (B1146940) (at N7) bases that are not protected by the binding of the drug.
Studies have shown that all gentamicin components, including C1, bind to the ribosomal A-site. Upon binding, they protect specific bases from DMS modification. The primary protected nucleotides are A1408 (N1) and G1494 (N7). However, the footprinting experiments reveal a significant difference in binding efficacy. Gentamicin C1 produces a much weaker footprint on the A-site compared to its congeners, Gentamicin C1a and C2. A higher concentration of Gentamicin C1 (e.g., 100 µM) is required to observe the same level of protection that Gentamicin C1a and C2 achieve at much lower concentrations (e.g., 1-10 µM). This directly indicates a weaker interaction of Gentamicin C1 with the ribosomal RNA target.
Table 3: Summary of DMS Chemical Footprinting Results for Gentamicin C1
| Probe | Target RNA | Protected Bases | Observation for Gentamicin C1 |
| Dimethyl Sulfate (DMS) | 16S rRNA (A-site) | A1408, G1494 | A weak footprint is observed, requiring higher concentrations (≥100 µM) compared to other gentamicin components. |
This table outlines the key findings from chemical footprinting experiments that define the binding site of Gentamicin C1 on the bacterial ribosome.
To quantify the strength of the interaction between Gentamicin C1 and its target, binding affinity measurements are performed. The dissociation constant (Kd) is a measure of the concentration of the drug required to occupy 50% of the binding sites at equilibrium; a higher Kd value corresponds to lower binding affinity.
These studies have been conducted using a model RNA oligonucleotide that mimics the bacterial ribosomal A-site. Quantitative analysis of binding experiments performed at 4°C revealed that Gentamicin C1 binds to the A-site RNA with a significantly lower affinity than its related components. The Kd for Gentamicin C1 was measured to be 0.5 µM. This is 20- to 50-fold weaker than the binding of Gentamicin C2 (Kd of 0.025 µM) and Gentamicin C1a (Kd of 0.01 µM) under the same conditions. The interaction of Gentamicin C1 at room temperature is so weak that a precise Kd could not be determined from the footprinting data. This reduced affinity is attributed to the presence of a methyl group on the 6'-amino group, which is absent in the more potent congeners.
Table 4: Dissociation Constants (Kd) for Gentamicin Components Binding to A-Site RNA
| Compound | Kd (µM) at 4°C | Relative Affinity |
| Gentamicin C1 | 0.5 | Lowest |
| Gentamicin C2 | 0.025 | Higher |
| Gentamicin C1a | 0.01 | Highest |
This table compares the binding affinity of Gentamicin C1 with its major congeners, highlighting its significantly weaker interaction with the ribosomal A-site RNA. Data sourced from Yoshizawa et al.
Vii. Research Perspectives and Future Directions
Development of Novel Gentamicin (B1671437) C1 Analogs
The chemical scaffold of Gentamicin C1 presents a valuable platform for the generation of new derivatives with potentially superior properties. Research in this area is guided by a combination of rational design principles and sophisticated synthetic chemistry.
Rational Design based on Structure-Activity Relationships
A fundamental approach to developing new Gentamicin C1 analogs is through the detailed analysis of its structure-activity relationships (SAR). By understanding how specific structural modifications influence antibacterial activity and interaction with bacterial targets, researchers can design novel compounds with improved characteristics. Key to this is the understanding that aminoglycosides like gentamicin primarily exert their effect by binding to the decoding A site on the 16S rRNA of the bacterial ribosome, leading to protein mistranslation and ultimately cell death. creative-diagnostics.com
Studies have established that modifications at the 6'-position of the purpurosamine ring (Ring I) of gentamicin are critical for its activity and its susceptibility to enzymatic inactivation, a common resistance mechanism. nih.govasm.org For instance, Gentamicin C1 possesses methyl groups at both the C-6' and N-6' positions, which sterically hinder the action of certain aminoglycoside-modifying enzymes (AMEs), such as 6'-N-acetyltransferases (AAC(6')-I), that inactivate other gentamicin components. asm.org This intrinsic resistance of Gentamicin C1 to some AMEs makes its scaffold an attractive starting point for new drug design.
Rational design strategies therefore focus on introducing modifications that can further protect the molecule from a broader range of AMEs or enhance its binding affinity to the ribosomal target. This involves computational modeling and in-vitro assays to predict and validate the effects of specific chemical alterations.
Table 1: Structure-Activity Relationships of Gentamicin C Components at the 6'-Position
| Gentamicin Component | C-6' Substitution | N-6' Substitution | Susceptibility to AAC(6')-I |
| Gentamicin C1a | H | H | Susceptible |
| Gentamicin C2 | CH3 | H | Susceptible |
| Gentamicin C1 | CH3 | CH3 | Resistant |
| Gentamicin C2b | H | CH3 | Resistant |
This table illustrates the importance of methylation at the 6'-position for resistance to a common aminoglycoside-modifying enzyme.
Synthesis of Modified Gentamicin C1 Derivatives
Building upon the insights from SAR studies, organic chemists are actively engaged in the synthesis of novel Gentamicin C1 derivatives. These synthetic efforts aim to create molecules that are not only potent against resistant bacteria but may also exhibit reduced toxicity.
One approach involves the stereocontrolled synthesis of gentamicin congeners from readily available precursors like sisomicin. nih.govacs.org This allows for precise modifications to be made to the core structure. For example, researchers have successfully synthesized Gentamicin C1, C2, and C2a, providing access to pure forms of these compounds for detailed biological evaluation. nih.govacs.org The synthesis of dipeptide derivatives of gentamicin has also been explored, linking amino acids to the gentamicin core to potentially alter its pharmacokinetic properties and cellular uptake. uobaghdad.edu.iq
Another innovative strategy is the use of chemoenzymatic methods. This involves using enzymes to perform specific modifications on the gentamicin scaffold that are difficult to achieve through traditional chemical synthesis. For instance, transaminase enzymes can be used to selectively modify the C-6' position of aminoglycosides, allowing for the introduction of novel substituents at this critical site. ucl.ac.uk This approach offers a more sustainable and efficient route to new Gentamicin C1 analogs. ucl.ac.uk
Biotechnological Approaches for Enhanced or Selective Production
The natural production of gentamicin by Micromonospora species results in a complex mixture of related compounds. nih.gov The separation and purification of individual components like Gentamicin C1 can be challenging and costly. Therefore, significant research is focused on biotechnological methods to improve the yield and selectivity of Gentamicin C1 production.
Metabolic Engineering of Micromonospora Strains
Metabolic engineering offers a powerful tool to manipulate the biosynthetic pathways of Micromonospora to favor the production of specific gentamicin components. nih.govnih.gov By identifying and modifying the genes responsible for the biosynthesis of different gentamicin congeners, it is possible to create strains that overproduce a desired compound.
For example, research has focused on engineering Micromonospora purpurea to exclusively produce Gentamicin C1a, a direct precursor to Gentamicin C1. nih.govnih.govresearchgate.net This has been achieved by inactivating genes responsible for the synthesis of other gentamicin components. nih.govnih.gov Specifically, the gene genL, which is involved in the conversion of Gentamicin C2 to C1, has been identified and targeted. nih.gov By knocking out such genes, the metabolic flux can be redirected towards the desired product. These engineered strains serve as a platform that could potentially be further modified to enhance the final methylation step to yield pure Gentamicin C1.
Table 2: Examples of Metabolic Engineering Strategies in Micromonospora purpurea
| Engineering Strategy | Target Gene(s) | Outcome | Reference |
| Inactivation of C-methylation pathway | genK | Increased production of C1a and C2b | nih.govnih.gov |
| Inactivation of N-methyltransferase | genL | Elimination of C2b production, exclusive C1a production | nih.govnih.gov |
This table highlights key genetic modifications to steer the gentamicin biosynthetic pathway towards specific components.
Optimization of Fermentation Processes for Specific C1 Yields
Alongside genetic manipulation, optimizing the fermentation conditions is crucial for maximizing the production of Gentamicin C1. nih.govnih.gov This involves fine-tuning various parameters such as nutrient composition, pH, temperature, and aeration to create an environment that favors both microbial growth and the synthesis of the target compound. researchgate.netmdpi.com
Advanced Characterization of Resistance Mechanisms
The effectiveness of Gentamicin C1 is threatened by the evolution of various resistance mechanisms in bacteria. A thorough understanding of these mechanisms at a molecular level is essential for the development of new strategies to combat resistance.
The primary mechanisms of resistance to aminoglycosides include:
Enzymatic modification: Bacteria can produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target. asm.org As previously mentioned, Gentamicin C1 is less susceptible to certain AMEs due to its structure. asm.org
Target site alteration: Mutations in the bacterial 16S rRNA, the binding site of gentamicin, can reduce the drug's affinity, thereby conferring resistance. creative-diagnostics.com
Decreased uptake and efflux: Bacteria can also develop resistance by reducing the uptake of the antibiotic or by actively pumping it out of the cell. asm.org
Advanced techniques are being used to characterize these resistance mechanisms in detail. This includes genetic analysis to identify the specific genes responsible for resistance, such as those encoding AMEs or efflux pumps. nih.gov Structural biology studies are also crucial for understanding how these resistance proteins interact with Gentamicin C1 and for designing new analogs that can evade their action. Furthermore, researchers are investigating the prevalence of different resistance mechanisms in clinical isolates to guide the development of new antibiotics that can overcome the most common forms of resistance. nih.gov For example, the AAC(6')-Ib enzyme is a clinically relevant AME, and understanding its substrate specificity is key to designing resistant analogs. nih.gov
Investigation of Novel AMEs Targeting Gentamicin C1
The most prevalent mechanism of resistance to aminoglycosides is their enzymatic modification by AMEs. nih.gov These enzymes, often encoded on mobile genetic elements like plasmids, catalyze the transfer of chemical groups to the antibiotic, thereby inactivating it. researchgate.net Research is ongoing to identify and characterize new AMEs and to understand the substrate specificity of known enzymes, particularly concerning the individual components of the gentamicin complex.
AMEs are broadly categorized into three main classes based on the modification they catalyze: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs). nih.govresearchgate.net The activity of these enzymes can vary significantly against the different gentamicin C components.
A notable area of research involves the AAC(6') subclass of acetyltransferases. These enzymes are widespread, and different variants exhibit distinct activity profiles against Gentamicin C1. nih.gov
AAC(6')-I: This subclass shows high acetylating activity towards amikacin (B45834) and other gentamicin components like C1a and C2, but demonstrates very low activity against Gentamicin C1 itself. nih.gov
AAC(6')-II: In contrast, enzymes in this subclass actively acetylate all three major components of the gentamicin C complex (C1, C1a, C2) but are not effective against amikacin. nih.gov
Detailed mutagenic studies have begun to pinpoint the molecular basis for this substrate specificity. Research has identified a single amino acid residue, Leu119 in AAC(6')-Ib, as a key determinant. Altering this residue to serine—an amino acid found in the corresponding position in AAC(6')-IIa—partially reversed the enzyme's resistance profile, increasing its activity against Gentamicin C1 while reducing its effectiveness against amikacin. nih.gov This line of investigation highlights how subtle changes in enzyme structure can drastically alter their activity towards specific gentamicin components and opens avenues for designing inhibitors that could restore the antibiotic's efficacy.
Beyond the well-studied AAC(6') enzymes, other AMEs contributing to gentamicin resistance are under investigation. Bifunctional enzymes, such as AAC(6’)-APH(2″), which combine two different modification activities into a single protein, confer resistance to gentamicin and other aminoglycosides. mdpi.com Additionally, enzymes like AAC(3) were among the first identified to confer gentamicin resistance. mdpi.com The ongoing discovery and characterization of these and other novel AME variants are crucial for predicting and overcoming future resistance threats.
| Enzyme Class | Enzyme Subclass/Variant | Activity on Gentamicin C1 | Other Notable Substrates |
|---|---|---|---|
| Aminoglycoside Acetyltransferases (AAC) | AAC(6')-I | Very Low | Amikacin, Gentamicin C1a, Gentamicin C2 nih.gov |
| AAC(6')-II | High | Gentamicin C1a, Gentamicin C2 nih.gov | |
| Bifunctional Enzymes | AAC(6’)-APH(2″) | Confers Resistance | Kanamycin, Tobramycin, Amikacin mdpi.com |
Study of Ribosomal Mutations Conferring C1 Resistance
Gentamicin C1 functions by binding to the A-site within the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. nih.gov Alterations to this binding site through mutations in either the rRNA itself or in associated ribosomal proteins can reduce the antibiotic's binding affinity, resulting in resistance. nih.gov While this mechanism is less common than enzymatic modification, it is a significant area of research, particularly as it can confer high-level resistance. nih.govnih.gov
16S rRNA Mutations: Specific point mutations in the rrs gene, which codes for 16S rRNA, are a key focus. Research in Borrelia burgdorferi has identified a single nucleotide change, A1402G (corresponding to position A1408G in Escherichia coli), that confers high levels of resistance to both gentamicin and kanamycin. nih.govnih.govresearchgate.net This mutation directly impacts the drug's binding pocket in helix 44 of the 16S rRNA, sterically hindering the antibiotic and reducing its affinity for the ribosome. nih.gov The frequency of this type of mutation is relatively low, estimated at around 1.0 x 10⁻⁸ in B. burgdorferi. nih.gov
Ribosomal Protein Mutations: Mutations in genes encoding ribosomal proteins, particularly the rpsL gene encoding the S12 protein, are also studied. The S12 protein is integral to the structure of the decoding A-site. nih.gov However, the effect of rpsL mutations on gentamicin susceptibility is complex and can be species-dependent. In E. coli, while certain rpsL mutations confer high-level resistance to streptomycin (B1217042), they have been shown to simultaneously increase susceptibility to other ribosome-targeting antibiotics, including gentamicin. nih.gov Similarly, studies in B. burgdorferi found that streptomycin-resistant mutants with K88R or K88E substitutions in the S12 protein actually exhibited small increases in susceptibility to gentamicin. nih.gov This phenomenon, known as collateral sensitivity, suggests that mutations conferring resistance to one antibiotic can create vulnerabilities to another, a prospect that could be exploited in future therapeutic strategies.
Another mechanism of ribosomal modification that confers resistance is the enzymatic methylation of the 16S rRNA. This modification, carried out by specific methyltransferases, can also block the antibiotic binding site. nih.gov
| Genetic Locus | Mutation/Modification | Effect on Gentamicin C1 Susceptibility | Organism(s) Studied |
|---|---|---|---|
| rrs (16S rRNA) | A1402G (A1408G in E. coli) | High-level resistance nih.govnih.gov | Borrelia burgdorferi, Escherichia coli nih.govnih.gov |
| rpsL (Protein S12) | K88R / K88E | Slightly increased susceptibility (collateral sensitivity) nih.gov | Borrelia burgdorferi nih.gov |
| 16S rRNA | Enzymatic Methylation | Resistance nih.gov | Streptomyces lividans (with gene from Micromonospora purpurea) nih.gov |
Q & A
Q. What methodologies are effective for integrating multi-omics data in studies of this compound resistance?
- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics via pathway enrichment tools (e.g., MetaboAnalyst). Use machine learning (e.g., random forests) to identify resistance biomarkers. Validate candidates with CRISPR-Cas9 knockouts and phenotypic assays. Address batch effects via ComBat normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
